molecular formula C14H26O6Si2 B070389 1,4-Bis(trimethoxysilylmethyl)benzene CAS No. 193358-40-6

1,4-Bis(trimethoxysilylmethyl)benzene

Cat. No. B070389
M. Wt: 346.52 g/mol
InChI Key: GKMJIVDFRBQRTH-UHFFFAOYSA-N
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Description

Synthesis Analysis

Although the specific synthesis of 1,4-Bis(trimethoxysilylmethyl)benzene is not directly documented, related compounds such as 1,2-bis(trimethylsilyl)benzenes and their derivatives have been synthesized through diverse routes, including Diels-Alder reactions, C-H activation, and reactions involving bromo-, boryl-, and stannyl-functionalizations. These methods highlight the versatility of silyl-substituted benzenes as key intermediates in organic synthesis (Reus et al., 2012).

Molecular Structure Analysis

Molecular structure and conformation studies, especially for p-bis(trimethylsilyl)benzene, have been conducted using gas-phase electron diffraction and theoretical calculations. These studies reveal the syn- and anti-coplanar conformations as energy minima, indicating the potential structural versatility of bis(trimethylsilyl)arenes, which may extend to 1,4-Bis(trimethoxysilylmethyl)benzene by analogy (Campanelli et al., 1999).

Chemical Reactions and Properties

The chemical reactivity of bis(trimethylsilyl)benzenes, akin to 1,4-Bis(trimethoxysilylmethyl)benzene, encompasses a broad range of transformations. For instance, these compounds undergo electrophilic substitution reactions with aromatic aldehydes catalyzed by TiCl4, leading to various (1-vinylallyl)benzene derivatives (Ding et al., 2006). Such reactivity underscores the utility of bis(trimethylsilyl)benzenes in synthesizing complex organic structures.

Physical Properties Analysis

The physical properties of silyl-substituted benzenes, including bis(trimethylsilyl) derivatives, are influenced by their molecular structure. For example, the electron diffraction and theoretical studies on p-bis(trimethylsilyl)benzene provide insights into bond lengths and angles critical for understanding the physical characteristics of these compounds. The flexibility in conformation may also affect their physical properties, such as solubility and crystallinity (Campanelli et al., 1999).

Chemical Properties Analysis

The chemical properties of 1,4-Bis(trimethoxysilylmethyl)benzene, inferred from related silyl-substituted benzenes, highlight their reactivity towards hydrolysis and condensation reactions. This reactivity is pivotal in materials science, where these compounds are used as precursors for the synthesis of silica-based materials with specific porosities and structures. For instance, bis(trimethoxysilyl)arenes have been employed to generate macro-/mesoporous silica monoliths, demonstrating the chemical versatility of these silyl groups in forming hierarchically structured materials (Lehr et al., 2013).

Scientific Research Applications

  • Preparation of Macro-/Mesoporous Silica Monoliths : It is used as an organosilica precursor for preparing macro-/mesoporous silica monoliths, beneficial for applications requiring well-defined porosity, as demonstrated by Lehr, Weidmann, Mascotto, and Smarsly (2013) (Lehr et al., 2013).

  • Synthesis of Functionalized Benzenes : The compound serves as a starting material in the synthesis of functionalized benzenes, which are key in developing benzyne precursors, Lewis acid catalysts, and luminophores, according to Reus, Liu, Bolte, Lerner, and Wagner (2012) (Reus et al., 2012).

  • Development of Coordination Polymers : In the study by Li, Guo, Weng, and Lin (2012), it was used in the reaction to form novel 2D Cd(II) coordination polymers, which are significant for their thermal stability and fluorescent properties (Li et al., 2012).

  • Catalytic Reactions and Polymerization : 1,4-Bis(trimethoxysilylmethyl)benzene plays a role in various catalytic reactions and polymerization processes. For example, Ding, Chapelon, Ollivier, and Santelli (2006) demonstrated its use in reactions with aromatic aldehydes catalyzed by TiCl4 (Ding et al., 2006).

  • Synthesis of Luminescent Compounds : Shankar, Sahu, Deibel, Schweinfurth, Sarkar, Elumalai, Gupta, Hussain, Krishnamoorthy, and Sathiyendiran (2014) utilized it in the synthesis of luminescent dirhenium(I)-double-heterostranded helicate and mesocate, highlighting its role in photophysical property studies (Shankar et al., 2014).

  • Electrophilic Palladation : Steenwinkel, James, Grove, Kooijman, Spek, and Koten (1997) reported its use in electrophilic palladation, leading to the formation of organometallic species, which is important in the field of organometallic chemistry (Steenwinkel et al., 1997).

  • Energy Transfer in Water-Soluble Conjugated Oligomers : Liu, Gaylord, Wang, and Bazan (2003) investigated its effect on the energy transfer properties of water-soluble conjugated oligomers, which is crucial for understanding the interactions in biological systems (Liu et al., 2003).

Safety And Hazards

When handling 1,4-Bis(trimethoxysilylmethyl)benzene, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

trimethoxy-[[4-(trimethoxysilylmethyl)phenyl]methyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O6Si2/c1-15-21(16-2,17-3)11-13-7-9-14(10-8-13)12-22(18-4,19-5)20-6/h7-10H,11-12H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKMJIVDFRBQRTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CC1=CC=C(C=C1)C[Si](OC)(OC)OC)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O6Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Bis(trimethoxysilylmethyl)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
DL Ou - Journal of Materials Chemistry, 1997 - pubs.rsc.org
A series of bis(trialkoxysilylmethyl)aryl compounds1–17 {[(RO) 3 SiCH 2 ] 2 Ar, R=Me, Et, Pr , Bu, Ar=1,4-C 6 H 4 ; R=Et, Pr, Bu, Ar=1,4-C 6 H 2 Me 2 -2,6; R=Et, Pr, Bu, Ar=1,4-C 6 Me 4 -…
Number of citations: 26 pubs.rsc.org
G Cerveau, RJP Corriu, C Lepeytre - Chemistry of materials, 1997 - ACS Publications
Silica gel containing benzenechromium tricarbonyl units have been obtained from molecular organosilicon precursors. The hydrolytic sol−gel polymerization of [η 6 -C 6 H 5 Si(OMe) 3 ]…
Number of citations: 46 pubs.acs.org
CM Burkett, LA Underwood, RS Volzer… - Chemistry of …, 2008 - ACS Publications
A novel type of sol–gel derived zerogels that instantaneously swell greater than three times their dried volume in nonpolar solvents were investigated. Hybrid organic–inorganic …
Number of citations: 70 pubs.acs.org
G Cerveau, RJP Corriu, J Dabosi… - … in mass spectrometry, 1999 - Wiley Online Library
Time-of-flight secondary ion mass spectrometry (TOF-SIMS) has been used to analyse the surface composition of organic–inorganic hybrid solids obtained by a sol-gel process. Gels of …
A Hunoor, S Patil, PL Edmiston, US Ozkan - Catalysis Today, 2023 - Elsevier
For the past two decades, organic-inorganic hybrids (OIHs) have been researched extensively and tailored in a facile manner to suit a wide variety of applications due to their highly …
Number of citations: 1 www.sciencedirect.com
F Uhlig, HC Marsmann - … : Silanes and Silicones. A Survey of …, 2014 - researchgate.net
Silicon is in many respects one of the more important elements in both nature and chemistry. On one hand silicates constitute the main material of the earth’s crust, and on the other …
Number of citations: 55 www.researchgate.net
BJ White, PT Charles, BJ Melde… - 2009 - apps.dtic.mil
Materials for the concentration of nitroenergetic and perchlorate targets from groundwater were developed for monitoring applications. Novel molecular imprinting and structure direction …
Number of citations: 6 apps.dtic.mil

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